VEGFR2 Inhibition: 5-Chloro-1-methyl vs. 5-Chloro-1H-Indole
A derivative bearing the 5-chloro-1-methylindole scaffold demonstrated IC50 = 152 nM against human cytoplasmic VEGFR2 [1]. Under identical assay conditions, the corresponding 5-chloro-1H-indole analog (lacking N-methylation) exhibited IC50 = 300 nM [2]. This represents an approximately 2-fold potency gain conferred by N-methylation of the indole core.
| Evidence Dimension | Inhibition of human cytoplasmic VEGFR2 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 152 nM (derivative of 5-chloro-1-methylindole) |
| Comparator Or Baseline | IC50 = 300 nM (5-chloro-1H-indole analog, lacking N-methyl) |
| Quantified Difference | Approximately 2-fold improvement in potency with N-methyl substitution |
| Conditions | Human cytoplasmic VEGFR2 expressed in baculovirus; time-resolved fluorescence assay; 15 min incubation |
Why This Matters
For procurement decisions in kinase inhibitor programs, the N-methylated 5-chloroindole scaffold offers a meaningful potency advantage over the non-methylated analog, directly impacting lead optimization strategies for anti-angiogenic agents.
- [1] BindingDB BDBM50203084. IC50 data for 4-((5-chloro-1-methyl-1H-indol-3-yl)methylene) derivative against human VEGFR2. Deposited by Cephalon Inc., curated by ChEMBL. View Source
- [2] BindingDB BDBM50203080. IC50 data for 4-((5-chloro-1H-indol-3-yl)methylene) derivative against human VEGFR2. Deposited by Cephalon Inc., curated by ChEMBL. View Source
